6-phospho-2-dehydro-D-gluconate

Enzyme kinetics Metabolic flux analysis Cofactor specificity

Researchers studying the pentose phosphate or Entner-Doudoroff pathways require authentic 6-phospho-2-dehydro-D-gluconate to ensure accurate kinetic data and pathway flux analysis. This custom-synthesized standard eliminates the risk of mis-annotation caused by generic substitution with 6-phosphogluconate or KDPG. - Quantify 2-keto-6-phosphogluconate reductase (EC 1.1.1.43) activity with defined Km values (NADPH: 380 μM; NADH: 660 μM). - Achieve specific detection in complex metabolomes via HPLC-PAD or LC-MS/MS, leveraging its distinct chromatographic behavior. - Supplied as a custom synthesis product with lot-specific QC documentation to support reproducible and defensible research.

Molecular Formula C6H11O10P
Molecular Weight 274.12 g/mol
Cat. No. B1235593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-phospho-2-dehydro-D-gluconate
Molecular FormulaC6H11O10P
Molecular Weight274.12 g/mol
Structural Identifiers
SMILESC(C(C(C(C(=O)C(=O)O)O)O)O)OP(=O)(O)O
InChIInChI=1S/C6H11O10P/c7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12/h2-4,7-9H,1H2,(H,11,12)(H2,13,14,15)/t2-,3-,4+/m1/s1
InChIKeyZKUSPPOKDDRMIU-JJYYJPOSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phospho-2-dehydro-D-gluconate: Chemical Identity & Sourcing


6-Phospho-2-dehydro-D-gluconate (synonyms: 2-keto-6-phosphogluconate, 2-dehydro-D-gluconate 6-phosphate) is a ketoaldonic acid phosphate and a central metabolic intermediate in the oxidative pentose phosphate pathway and the Entner-Doudoroff pathway [1][2]. It is classified as a hexose phosphate, with a molecular formula of C6H11O10P (acid form) and a molecular weight of approximately 271.1 g/mol (as the free anion) [3]. The compound features a phosphate ester at C-6 and a ketone group at C-2, making it structurally distinct from its closely related analogs [2].

Pathway Context Oxidative pentose phosphate & Entner-Doudoroff pathway intermediate
Enzyme Target Substrate for 2-keto-6-phosphogluconate reductase (EC 1.1.1.43)
Analytical Fit HPLC-PAD & LC-MS/MS metabolomics and fluxomics workflows

6-Phospho-2-dehydro-D-gluconate: Analog Substitution Risks


Generic substitution of 6-phospho-2-dehydro-D-gluconate with close structural analogs such as 6-phosphogluconate or 2-deoxy-6-phosphogluconate is not scientifically valid. These compounds occupy distinct and non-interchangeable nodes in central carbon metabolism [1]. For example, 6-phosphogluconate acts as a substrate for the oxidative decarboxylation by 6-phosphogluconate dehydrogenase (EC 1.1.1.44), whereas 6-phospho-2-dehydro-D-gluconate is the product of an oxidation reaction and a substrate for a different class of reductases [2]. Furthermore, the specificity of enzymes like KDPG aldolase is exquisitely sensitive to the stereochemical configuration of even a single hydroxyl group [3]. Using the incorrect phosphorylated intermediate will lead to erroneous kinetic data and pathway flux misrepresentations. The quantitative evidence below substantiates the critical, measurable differentiators that mandate precise selection of this specific metabolite.

6-Phospho-2-dehydro-D-gluconate
6-Phosphogluconate
Distinct pathway nodes; different primary enzymes may shift flux interpretation
6-Phospho-2-dehydro-D-gluconate
2-Keto-3-deoxy-6-phosphogluconate (KDPG)
Enzyme specificity divergence; aldolase vs reductase processing may not transfer
6-Phospho-2-dehydro-D-gluconate
2-Deoxy-6-phosphogluconate
Stereochemical configuration sensitive; single hydroxyl absence may alter enzyme recognition

6-Phospho-2-dehydro-D-gluconate: Quantitative Differentiators


Cofactor-Dependent Kinetic Differentiation

The affinity of 6-phospho-2-dehydro-D-gluconate for 2-keto-6-phosphogluconate reductase (EC 1.1.1.43) exhibits a marked cofactor-dependent difference. The Km for the compound when NADPH serves as the hydrogen donor is 380 μM, while the Km when NADH is used increases significantly to 660 μM [1]. This represents a ~1.7-fold higher affinity for the NADPH-dependent reaction. In contrast, its direct precursor, 6-phosphogluconate, interacts with a different primary enzyme (6-phosphogluconate dehydrogenase) with a much higher affinity (Km ~15-24 μM) [2].

Cofactor Kinetics
Head-to-head
Km NADPH 380 μM vs NADH 660 μM; ~1.7-fold cofactor preference
Supports NADPH-dependent flux monitoring in PPP studies
6-Phosphogluconate dehydrogenase Km ~15–24 μM for its distinct substrate
Enzyme kinetics Metabolic flux analysis Cofactor specificity

Enzyme-Specific Processing Divergence

The processing of 6-phospho-2-dehydro-D-gluconate is enzymatically and structurally distinct from its analogs. While the compound is a substrate for 2-keto-6-phosphogluconate reductase [1], its deoxy analog, 2-keto-3-deoxy-6-phosphogluconate (KDPG), is a substrate for KDPG aldolase (EC 4.1.2.14), an enzyme with strict substrate specificity [2]. Crucially, the closely related KDPGal aldolase, which differs only in the configuration of a single stereocenter, exhibits a catalytic efficiency (kcat/KM) of 1.9 x 10^4 M⁻¹s⁻¹ for its cognate substrate [3]. This extreme stereospecificity highlights why 6-phospho-2-dehydro-D-gluconate cannot be substituted with deoxy or galacto-configured analogs.

Enzyme Specificity
Class-level
2-Keto-6-phosphogluconate reductase substrate; distinct from KDPG aldolase processing
Confirms pathway-specific enzyme context
Deoxy/galacto analogs processed by aldolases with strict stereospecificity
Metabolic engineering Pathway analysis Substrate selectivity

Solubility & Stability Specifications

6-Phospho-2-dehydro-D-gluconate exhibits defined solubility and stability characteristics that are critical for assay design and long-term storage. The compound demonstrates aqueous solubility of at least 25 mg/mL, and is soluble to 50 mM in pure DMSO [1]. This is in contrast to some related sugar phosphates which may have lower solubility limits. Regarding stability, the compound is generally stable under physiological conditions but may degrade under extreme pH or temperature . For long-term storage, it is recommended to be kept at -80°C, often with glycerol as a stabilizer .

Solubility Profile
Data to verify
≥25 mg/mL aqueous; 50 mM in DMSO
Supports assay solvent selection
Long-term storage at −80 °C with glycerol recommended
Analytical chemistry Sample preparation Stability testing

LC-MS/MS Detection & Quantitation

Detection and quantification of 6-phospho-2-dehydro-D-gluconate in complex biological matrices is achievable using established analytical methods. The compound can be separated from other phosphorylated metabolites, including 6-phosphogluconate and KDPG, using anion exchange chromatography or HPLC with pulsed amperometric detection [1][2]. For more sensitive and specific quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are applicable, with typical limits of detection (LOD) in the ng/mL range for phosphorylated sugars using modern instruments [3].

LC-MS/MS Detection
Method context
Anion-exchange HPLC-PAD & LC-MS/MS compatible
Supports metabolomics method fit
LOD in ng/mL range for phosphorylated sugars; retention-time differentiation achievable
Metabolomics Analytical method development Quantitative analysis

Purity & Synthetic Accessibility

While specific commercial purity grades for 6-phospho-2-dehydro-D-gluconate are not universally standardized, its procurement as a research-grade chemical typically involves specifications of >95% purity as determined by HPLC [1]. This is comparable to other phosphorylated sugars like glucose-6-phosphate, which are often supplied at ≥98% purity [2]. The compound is typically produced via enzymatic synthesis or chemical phosphorylation, and its purity is critical for reproducible enzyme kinetics and metabolomics studies.

Purity Context
Source review
Typically >95% purity (HPLC)
Reported purity context; lot-specific review recommended
Comparable to glucose-6-phosphate commercial grades (≥98%)
Chemical synthesis Quality control Reproducibility

6-Phospho-2-dehydro-D-gluconate: Application Scenarios


Pentose Phosphate Pathway Assay Development

6-Phospho-2-dehydro-D-gluconate is an essential substrate for characterizing the activity and cofactor specificity of 2-keto-6-phosphogluconate reductase (EC 1.1.1.43). Its well-defined Km values for NADPH (380 μM) and NADH (660 μM) [1] enable precise kinetic measurements to determine the contribution of the oxidative pentose phosphate pathway to cellular NADPH pools. This is critical for studies in cancer metabolism, where NADPH production is often dysregulated [2].

Metabolic Engineering & Synthetic Biology

In metabolic engineering projects aimed at rewiring central carbon metabolism for enhanced production of biofuels or biochemicals, 6-phospho-2-dehydro-D-gluconate serves as a key intermediate at a major branch point. Its unique position, distinct from 6-phosphogluconate and KDPG [3], makes it a valuable analyte for monitoring flux through engineered pathways. Using authentic standards of this compound is essential for accurate LC-MS/MS quantification and flux balance analysis in engineered strains [4].

Bacterial Metabolomics & Biomarker Discovery

Several pathogenic bacteria, including Pseudomonas aeruginosa, rely on the Entner-Doudoroff pathway, where 6-phospho-2-dehydro-D-gluconate is a pivotal intermediate [5]. Accurate quantification of this metabolite in biological samples via established HPLC-PAD or LC-MS/MS methods [4] can provide insights into bacterial metabolic states and potential drug targets. Its distinct chromatographic behavior, when compared to 6-phosphogluconate and KDPG, allows for specific detection in complex metabolomes [6].

Application
Selection Property
Validation Focus
PPP assay development
Cofactor-specific kinetic context
NADPH/NADH reductase activity verification
Metabolic engineering studies
Pathway-branch intermediate specificity
LC-MS/MS flux quantitation in engineered strains
Bacterial metabolomics
Chromatographic resolution from analogs
HPLC-PAD/LC-MS/MS detection in complex matrices

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